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Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-(Methoxymethyl)phenol (C₈H₁₀O₂), a phenolic compound with applications in various

research domains. This document details the characteristic spectral signatures obtained from

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of 4-
(Methoxymethyl)phenol, providing a clear and concise reference for its structural elucidation

and characterization.

Table 1: ¹H NMR Spectroscopic Data for 4-
(Methoxymethyl)phenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1201506?utm_src=pdf-interest
https://www.benchchem.com/product/b1201506?utm_src=pdf-body
https://www.benchchem.com/product/b1201506?utm_src=pdf-body
https://www.benchchem.com/product/b1201506?utm_src=pdf-body
https://www.benchchem.com/product/b1201506?utm_src=pdf-body
https://www.benchchem.com/product/b1201506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.25 Doublet ~8.5
Ar-H (2H, ortho to -

OH)

~6.85 Doublet ~8.5
Ar-H (2H, meta to -

OH)

~4.60 Singlet - Ar-CH₂-

~3.40 Singlet - -OCH₃

~5.0-6.0 Broad Singlet - -OH

Table 2: ¹³C NMR Spectroscopic Data for 4-
(Methoxymethyl)phenol

Chemical Shift (δ) ppm Assignment

~156.0 Ar-C-OH

~130.0 Ar-C (meta to -OH)

~129.5 Ar-C-CH₂

~115.0 Ar-C (ortho to -OH)

~74.0 Ar-CH₂-

~58.0 -OCH₃

Table 3: IR Spectroscopic Data for 4-
(Methoxymethyl)phenol
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3350 (broad) O-H Stretching

~3030 C-H (aromatic) Stretching

~2920, ~2850 C-H (aliphatic) Stretching

~1610, ~1510 C=C (aromatic) Stretching

~1240 C-O (phenol) Stretching

~1100 C-O (ether) Stretching

Table 4: Mass Spectrometry Data for 4-
(Methoxymethyl)phenol

m/z Ion

138 [M]⁺

137 [M-H]⁺

107 [M-OCH₃]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 4-(Methoxymethyl)phenol is dissolved in

0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard

(0 ppm).
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¹H NMR Acquisition: The spectrum is acquired using a standard pulse program. Key

parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and

an acquisition time of 3-4 seconds. Typically, 16 to 32 scans are accumulated to ensure a

good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the ¹³C spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) is

required. A spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds are commonly

employed.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectra are phased and baseline corrected. The chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present

in the molecule.

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid 4-(Methoxymethyl)phenol is placed directly on

the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid

sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum via Fourier

transform. The spectrum is then analyzed for the presence of characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight

and fragmentation pattern of the compound.

Sample Preparation: A dilute solution of 4-(Methoxymethyl)phenol is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into

the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or

equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g.,

50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any

impurities. Helium is typically used as the carrier gas.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The

mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the

molecular ion and its fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the characteristic fragmentation pattern, which provides structural information about the

molecule.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of 4-
(Methoxymethyl)phenol.
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Workflow for Spectroscopic Analysis of 4-(Methoxymethyl)phenol
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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and

application of 4-(Methoxymethyl)phenol, facilitating its accurate identification and

characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Methoxymethyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1201506#spectroscopic-data-of-4-methoxymethyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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